molecular formula C10H28N9O14P3 B12399307 Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Cat. No.: B12399307
M. Wt: 619.48 g/mol
InChI Key: QTWNASBTVYMQDQ-FCQNNZSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is a deuterium-labeled version of Guanosine 5’-triphosphate (GTP), ammonium salt. This compound is a purine nucleoside triphosphate and plays a crucial role in various biological processes. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-triphosphate is typically synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate. The process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The deuterium-labeled version, Guanosine 5’-triphosphate (GTP), ammonium salt-d27, is prepared by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .

Industrial Production Methods

Industrial production of Guanosine 5’-triphosphate involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine 5’-triphosphate can lead to the formation of guanosine diphosphate (GDP) and guanosine monophosphate (GMP) .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Guanosine 5’-triphosphate sodium salt hydrate
  • Guanosine 5’-[β,γ-imido]triphosphate trisodium salt hydrate
  • Guanosine 5’-triphosphate trisodium salt

Uniqueness

Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a stable isotope that can be easily traced in various biological systems, making it invaluable for research purposes .

Properties

Molecular Formula

C10H28N9O14P3

Molecular Weight

619.48 g/mol

InChI

InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19

InChI Key

QTWNASBTVYMQDQ-FCQNNZSGSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.